Isopyrazam

Overview

Description

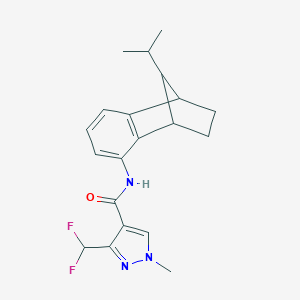

Isopyrazam is an organic compound belonging to the class of pyrazamides. It is a broad-spectrum fungicide and insecticide used in agriculture and horticulture to protect crops from fungal and insect infestations. This compound is also used to control nematodes and other soil-borne pests. This compound is a relatively new compound, first synthesized in the mid-1990s, and has been used in a variety of crop protection applications since then.

Scientific Research Applications

Baseline Sensitivity and Fungicide Efficacy

Isopyrazam, a broad-spectrum succinate dehydrogenase inhibitor fungicide, exhibits significant effectiveness in managing gray mold in agriculture. Song et al. (2016) studied its baseline sensitivity to Botrytis cinerea, finding that this compound effectively inhibits spore germination and mycelial growth. Field trials showed high control efficacy on leaves and fruit, suggesting its potential role in agricultural disease management (Song et al., 2016).

Environmental and Ecological Impact

Yao et al. (2018) investigated this compound's impact on aquatic organisms, specifically zebrafish. The study revealed developmental abnormalities and mortality in zebrafish embryos at certain concentrations, indicating potential ecological risks for aquatic non-target organisms (Yao et al., 2018).

Translocation and Persistence in Crops

He et al. (2017) conducted a study demonstrating this compound's protective and curative activity against cucumber powdery mildew. The research highlighted its systemic movement within plants and prolonged efficacy, making it a viable option for managing powdery mildew in cucumbers (He et al., 2017).

Biodegradation by Microbial Strains

Ahmad and Gul (2020) explored the biodegradation of this compound using soil-isolated microbial strains. Their findings show varying effectiveness among different strains in degrading this compound, offering insights into bioremedial strategies for environmental clean-up (Ahmad & Gul, 2020).

Degradation in Soil and Water

Gul et al. (2021) studied this compound's ecological fate in different soil matrices, focusing on adsorption, desorption, and degradation processes. The research highlights this compound's behavior and transformation in soil, contributing to understanding its environmental persistence and degradative pathways (Gul et al., 2021).

Mechanism of Action

Target of Action

Isopyrazam is a broad-spectrum fungicide that primarily targets the enzyme succinate dehydrogenase (SDH) , also known as complex II, within the fungal mitochondrial respiration chain . SDH is a fundamental component of the tricarboxylic cycle and plays a crucial role in energy metabolism .

Mode of Action

This compound inhibits the activity of succinate dehydrogenase, thereby disrupting the energy metabolism of the fungi . By binding to SDH in the inner mitochondrial membrane of cells, it hinders the mitochondrial respiration chain . This interaction with its targets results in the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle), which is a key component of the cellular respiration process . By inhibiting SDH, this compound disrupts this cycle, leading to a decrease in energy production and ultimately the death of the fungus .

Pharmacokinetics

It’s known that this compound is rapidly absorbed and shows a certain level of systemic movement in plants . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of energy metabolism within the fungus, leading to inhibited growth and eventual death . In zebrafish, exposure to this compound has been shown to cause developmental abnormalities, including edema, small head deformity, body deformation, and decreased pigmentation . It also disrupted the heart rate of zebrafish and caused oxidative stress .

Safety and Hazards

Isopyrazam may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . The most sensitive acute endpoint of an isomeric mixture of this compound was carp (96 h LC50 = 25.8 μg ac/L). It had very high acute toxicity to Daphnia magna, low toxicity to green algae up to the limit of water solubility and no toxicity to higher aquatic plants at the highest tested concentration .

Future Directions

In case future uses of Isopyrazam lead to a higher consumer exposure, further information regarding the impact of plant and/or livestock metabolism on the isomer ratio might be required . As the active substance was approved after the entry into force of Regulation (EC) No 396/2005 on 2 September 2008, the European Food Safety Authority (EFSA) is required to provide a reasoned opinion on the review of the existing maximum residue levels (MRLs) for that active substance in compliance with Article 12 (1) of the aforementioned regulation .

Biochemical Analysis

Biochemical Properties

Isopyrazam acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain . This inhibition disrupts energy metabolism within the fungal cells, leading to their death .

Cellular Effects

In studies conducted on zebrafish, exposure to this compound resulted in developmental abnormalities, including edema, small head deformity, body deformation, and decreased pigmentation . It also disrupted the heart rate of zebrafish and caused oxidative stress . These effects were observed to be concentration-dependent .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of SDH . By binding to SDH in the inner mitochondrial membrane of cells, it inhibits mitochondrial respiration . This leads to a decrease in SDH enzyme activity and gene transcription level, causing a lethal effect on the cells .

Temporal Effects in Laboratory Settings

This compound has been observed to have a long duration of activity against diseases like cucumber powdery mildew, lasting 2 to 3 weeks longer than that of triazoles and strobilurins . This suggests that this compound remains stable and effective over an extended period in laboratory settings.

Dosage Effects in Animal Models

In animal models such as zebrafish, the effects of this compound were found to vary with dosage . At a concentration of 0.025 mg/L, the lowest observed effect concentration, this compound caused significant developmental abnormalities and mortality in zebrafish embryos .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle and the mitochondrial electron transport chain through its inhibition of SDH . This interaction disrupts the normal metabolic pathways within the cell, leading to cell death .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is rapidly absorbed and distributed within organisms . The major route of excretion is through bile, accounting for approximately 65-90% of the absorbed dose .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it binds to SDH in the inner mitochondrial membrane . This binding inhibits the function of SDH, disrupting the normal energy metabolism within the cell .

properties

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDZGXBTXBEZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058208 | |

| Record name | Isopyrazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881685-58-1 | |

| Record name | Isopyrazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881685-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopyrazam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881685581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopyrazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9RS)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide and of 3-(difluoromethyl)-1-methyl-N-[(1RS,4SR,9SR)-1,2,3,4-tetrahydro-9-isopropyl-1,4-methanonaphthalen-5-yl]pyrazole-4-carboxamide; isopyrazam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)